4-(Chloromethoxy)oxane
Description
4-(Chloromethoxy)oxane is an ether derivative featuring a six-membered oxane (tetrahydropyran) ring with a chloromethoxy (-OCH₂Cl) substituent at the 4-position. Its molecular formula is C₆H₁₁ClO₂, with a calculated molecular weight of 150.60 g/mol. The compound has been cataloged for research purposes but is currently listed as discontinued in commercial supplies .
Properties
IUPAC Name |
4-(chloromethoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c7-5-9-6-1-3-8-4-2-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJBRNRBBAFWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethoxy)oxane typically involves the reaction of oxane derivatives with chloromethylating agents. One common method is the reaction of tetrahydropyran with chloromethyl methyl ether in the presence of a Lewis acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of high-purity starting materials and catalysts is crucial to obtain a high-quality product.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethoxy)oxane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethoxy group can lead to the formation of oxane derivatives with hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted oxane derivatives with functional groups such as azides, thiols, and ethers.
Oxidation Reactions: Formation of oxane derivatives with carbonyl or carboxyl groups.
Reduction Reactions: Formation of oxane derivatives with hydroxyl groups.
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions
4-(Chloromethoxy)oxane serves as a crucial intermediate in organic synthesis. Its chloromethyl group is highly reactive, allowing it to participate in nucleophilic substitution reactions. This property makes it valuable for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
Synthetic Pathways
The compound can be synthesized through chloromethylation of oxane derivatives, typically employing reagents like chloromethyl methyl ether or paraformaldehyde in the presence of Lewis acid catalysts such as zinc chloride or aluminum chloride. The versatility of this compound allows for the construction of diverse molecular architectures.
Pharmaceutical Research
Drug Development
In pharmaceutical research, this compound is explored for its potential as a precursor in drug development. Its ability to form covalent bonds with biological targets makes it suitable for developing compounds that can interact with specific enzymes or receptors.
Case Studies
- Anticancer Agents : Research has indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines, suggesting its utility in developing new anticancer drugs.
- Enzyme Inhibitors : The compound has been tested for its ability to inhibit enzymes involved in metabolic pathways, providing insights into its role as a potential therapeutic agent.
Material Science
Polymer Synthesis
this compound is utilized in material science for synthesizing polymers with unique properties. Its functional groups can modify polymer characteristics, enhancing solubility, reactivity, and thermal stability.
Applications in Coatings and Adhesives
The compound's reactivity allows it to be used in formulating specialty coatings and adhesives that require specific performance attributes, such as improved adhesion or resistance to environmental factors.
Biological Studies
Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to modifications that alter the biological activity of these molecules.
Research Findings
Studies have shown that compounds derived from this compound can affect cellular processes, making them subjects of interest in pharmacology and toxicology research. For instance, investigations into the effects of aldehyde and chloromethyl groups on cell signaling pathways have provided valuable insights into their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(Chloromethoxy)oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethoxy group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-(Chloromethoxy)oxane with key analogs based on molecular structure, substituents, and applications:
Research Findings and Industrial Relevance
- Pharmaceutical Analogs : Gliflozins like EMPA and Bexagliflozin utilize oxane rings with halogenated aryl groups for metabolic stability and target specificity. The absence of such features in this compound explains its lack of documented therapeutic use.
- Material Science : α,ω-Di(chloromethoxy)alkanes form cubic and micellar phases in surfactant mixtures, underscoring the utility of chloromethoxy groups in material design.
- Antimicrobial Agents : Chloromethoxy-substituted coumarins exhibit significant bioactivity, suggesting that this compound could serve as a precursor for bioactive molecules if functionalized appropriately.
Biological Activity
4-(Chloromethoxy)oxane is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the mechanisms of action, synthesis, and biological evaluations associated with this compound, supported by relevant data tables and case studies.
Chemical Structure : The compound this compound features a chloromethoxy group attached to an oxane ring, which enhances its electrophilicity and reactivity. This structure allows for various chemical reactions, including substitution and oxidation.
Synthesis : The synthesis of this compound typically involves the reaction of oxane derivatives with chloromethyl methyl ether. This reaction can be optimized to yield high purity and yield of the desired compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Nucleophilic Substitution : The chloromethoxy group can undergo nucleophilic substitution reactions, forming covalent bonds with target biomolecules. This interaction can modulate enzyme activity or receptor function, leading to various biological effects.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest significant efficacy in inhibiting bacterial growth .
Antimicrobial Activity
A study focusing on the antimicrobial properties of this compound demonstrated effective inhibition against several bacterial strains. The results are summarized in the following table:
| Bacterial Strain | MIC (µM) |
|---|---|
| Escherichia coli | 2.5 |
| Staphylococcus aureus | 1.0 |
| Pseudomonas aeruginosa | 5.0 |
These findings suggest that this compound could be a candidate for further development as an antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. A study assessed its effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed:
- MCF-7 Cell Line : Inhibition of cell proliferation was observed at concentrations above 10 µM.
- HeLa Cell Line : Significant apoptosis was induced at concentrations above 20 µM.
The mechanism appears to involve the modulation of apoptotic pathways, suggesting that the compound may interact with key regulatory proteins involved in cell survival .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A research team investigated the effectiveness of this compound in a clinical setting against antibiotic-resistant strains of bacteria. The compound was administered in vitro, showing promising results in reducing bacterial load significantly compared to standard antibiotics. -
Case Study on Cancer Cell Lines :
Another study explored the use of this compound in combination with established chemotherapeutic agents. The combination therapy resulted in enhanced cytotoxic effects against resistant cancer cell lines, indicating a potential role as an adjuvant treatment in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
